molecular formula C12H18O B13434905 (E)-4-Methyl-8-methylenedeca-4,9-dienal

(E)-4-Methyl-8-methylenedeca-4,9-dienal

Cat. No.: B13434905
M. Wt: 178.27 g/mol
InChI Key: KXAIVACSXVMJTH-XYOKQWHBSA-N
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Description

(4E)-4-Methyl-8-methylene-4,9-decadienal is an organic compound with a unique structure characterized by a conjugated diene system and an aldehyde functional group. This compound is known for its distinctive aroma and is often found in essential oils and natural extracts. It plays a significant role in the flavor and fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-Methyl-8-methylene-4,9-decadienal typically involves the use of starting materials such as alkenes and aldehydes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions often include the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent such as tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of (4E)-4-Methyl-8-methylene-4,9-decadienal may involve large-scale chemical processes that ensure high yield and purity. Catalytic processes, such as those involving transition metal catalysts, can be employed to enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and chromatography are used to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-Methyl-8-methylene-4,9-decadienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The conjugated diene system allows for electrophilic addition reactions, where reagents like halogens (e.g., bromine) can add across the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Formation of 4-Methyl-8-methylene-4,9-decadienoic acid.

    Reduction: Formation of 4-Methyl-8-methylene-4,9-decadienol.

    Substitution: Formation of dibromo derivatives.

Scientific Research Applications

(4E)-4-Methyl-8-methylene-4,9-decadienal has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the flavor and fragrance industry to impart a pleasant aroma to products.

Mechanism of Action

The mechanism by which (4E)-4-Methyl-8-methylene-4,9-decadienal exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with olfactory receptors, triggering a sensory response. Additionally, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Decenal: Another aldehyde with a similar structure but differing in the position of the double bonds.

    (E)-2-Nonenal: A shorter-chain aldehyde with a similar conjugated system.

Uniqueness

(4E)-4-Methyl-8-methylene-4,9-decadienal is unique due to its specific double bond configuration and the presence of a methyl group, which contribute to its distinct aroma and reactivity. This makes it particularly valuable in applications where a specific scent profile is desired.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(4E)-4-methyl-8-methylidenedeca-4,9-dienal

InChI

InChI=1S/C12H18O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h4,8,10H,1-2,5-7,9H2,3H3/b12-8+

InChI Key

KXAIVACSXVMJTH-XYOKQWHBSA-N

Isomeric SMILES

C/C(=C\CCC(=C)C=C)/CCC=O

Canonical SMILES

CC(=CCCC(=C)C=C)CCC=O

Origin of Product

United States

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